

# Physicochemical properties of 1-Phenyl-4-nitronaphthalene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Phenyl-4-nitronaphthalene

Cat. No.: B15341777

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## In-Depth Technical Guide to 1-Phenyl-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Phenyl-4-nitronaphthalene** is a nitroaromatic derivative of phenylnaphthalene. While specific research on this compound is limited, its structural motifs—a naphthalene core, a phenyl substituent, and a nitro functional group—suggest its relevance in fields such as chemical synthesis, materials science, and toxicology. The nitro functionality, in particular, is a common feature in compounds with biological activity, including mutagenicity. This guide provides a summary of the available physicochemical data, a plausible experimental protocol for its synthesis based on established chemical reactions, and a general workflow for its characterization.

### Physicochemical Properties

Quantitative data for **1-Phenyl-4-nitronaphthalene** is sparse in publicly available literature. The following table summarizes the available experimental and predicted data. It is crucial to distinguish between experimentally verified and computationally predicted values.

Property	Value	Data Type	Source
CAS Number	33457-01-1	Experimental	guidechem.com
Molecular Formula	C <sub>16</sub> H <sub>11</sub> NO <sub>2</sub>	Calculated	
Molecular Weight	249.27 g/mol	Calculated	
Melting Point	124-125 °C	Experimental	[1]
Boiling Point	399.9 °C at 760 mmHg	Predicted	Es-Guidechem
Density	1.242 g/cm <sup>3</sup>	Predicted	Es-Guidechem
Flash Point	188.1 °C	Predicted	Es-Guidechem
Refractive Index	1.673	Predicted	Es-Guidechem
LogP (Octanol/Water)	4.938	Predicted	Es-Guidechem
Polar Surface Area	45.82 Å <sup>2</sup>	Predicted	Es-Guidechem

Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.

## Experimental Protocols

A detailed experimental protocol for the synthesis of **1-Phenyl-4-nitronaphthalene** is not explicitly available in the reviewed literature. However, a plausible and widely used method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.

## Proposed Synthesis via Suzuki-Miyaura Coupling

The synthesis would involve the palladium-catalyzed cross-coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.

Reactants:

- 1-Bromo-4-nitronaphthalene

- Phenylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ )
- Solvent system (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), often with water)

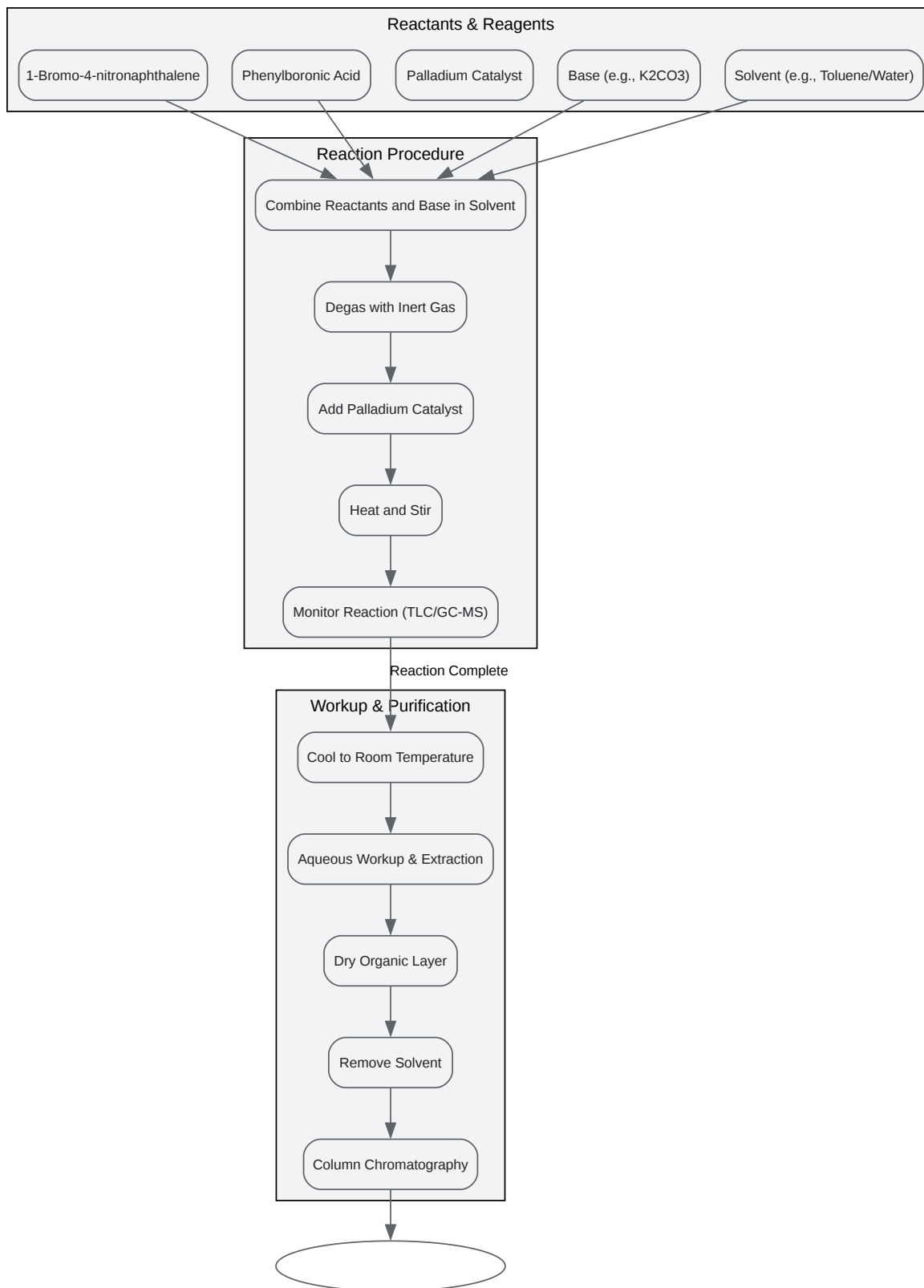
#### General Procedure:

- **Reaction Setup:** A reaction flask is charged with 1-bromo-4-nitronaphthalene, phenylboronic acid (typically 1.1 to 1.5 equivalents), and a base (typically 2 to 3 equivalents).
- **Solvent Addition:** A suitable solvent or solvent mixture is added to the flask.
- **Degassing:** The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** The palladium catalyst is added to the reaction mixture under the inert atmosphere.
- **Reaction:** The mixture is heated to a temperature appropriate for the chosen solvent and catalyst (typically in the range of 80-110 °C) and stirred for a period of time (from a few hours to overnight) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by column chromatography on silica gel, to yield pure **1-Phenyl-4-nitronaphthalene**.

## Mandatory Visualizations

## Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of **1-Phenyl-4-nitronaphthalene** via a Suzuki-Miyaura cross-coupling reaction.

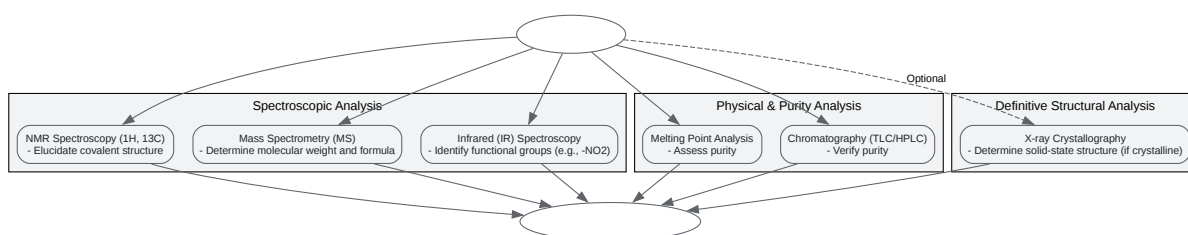


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Caption: Proposed Suzuki-Miyaura synthesis workflow for **1-Phenyl-4-nitronaphthalene**.

## General Characterization Workflow

Once synthesized, a standard workflow is followed to confirm the identity and purity of the compound.



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Caption: General workflow for the characterization of a synthesized organic compound.

## Biological Activity and Signaling Pathways

There is no specific information available regarding signaling pathways involving **1-Phenyl-4-nitronaphthalene**. However, it has been mentioned in the literature as a non-mutagenic analogue in studies comparing the mutagenicity of nitrofluoranthenes.[2][3][4] This suggests that while it contains a nitroaromatic moiety often associated with genotoxicity, the overall structure of **1-Phenyl-4-nitronaphthalene** may mitigate this effect. Further research is needed to explore its biological activities and potential interactions with cellular pathways. The planarity of the nitro group relative to the aromatic ring system is often a factor in the mutagenic potential of nitro-polycyclic aromatic hydrocarbons.[3]

## Conclusion

**1-Phenyl-4-nitronaphthalene** is a compound for which detailed, publicly accessible experimental data is limited. The provided physicochemical properties are largely based on computational predictions, with the exception of an experimentally determined melting point. The proposed synthesis via Suzuki-Miyaura coupling represents a standard and effective method for its preparation. The general characterization workflow outlines the necessary steps to confirm the structure and purity of the synthesized compound. Further research is required to experimentally validate the predicted properties and to fully elucidate the biological profile of **1-Phenyl-4-nitronaphthalene**. The mention of its non-mutagenic nature in comparative studies highlights it as a potentially interesting compound for structure-activity relationship studies in toxicology and drug development.

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Address: 3281 E Guasti Rd

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